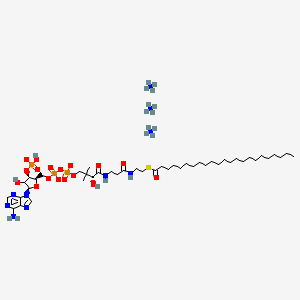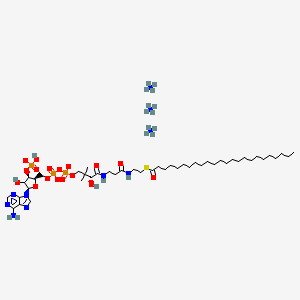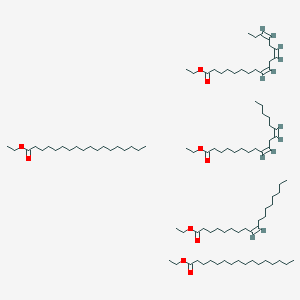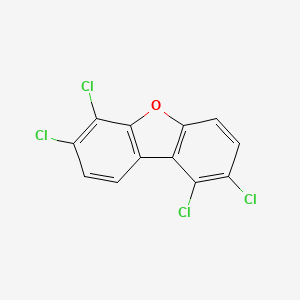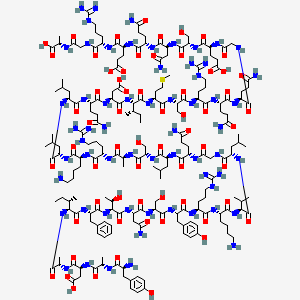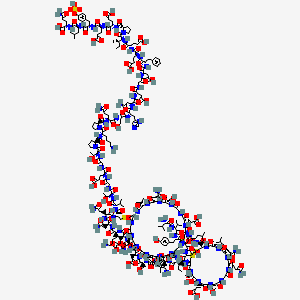
Exhirud
Vue d'ensemble
Description
L'hirudine est un peptide naturel que l'on trouve dans les glandes salivaires des sangsues hématophages, en particulier Hirudo medicinalis . Elle est réputée pour ses puissantes propriétés anticoagulantes, qui empêchent le sang de coaguler, facilitant ainsi le processus d'alimentation sanguine de la sangsue . L'hirudine est l'inhibiteur naturel le plus puissant de la thrombine, une enzyme clé de la cascade de coagulation sanguine .
Applications De Recherche Scientifique
Hirudin has a wide range of applications in scientific research and medicine:
Anticoagulant Therapy: Hirudin is used as an anticoagulant in patients with heparin-induced thrombocytopenia and other clotting disorders.
Wound Healing: Hirudin promotes wound healing by preventing clot formation and improving blood flow.
Chronic Kidney Disease: Hirudin has shown protective effects in chronic kidney disease by inhibiting inflammation and preventing apoptosis of renal cells.
Drug Delivery Systems: Hirudin-loaded particles are being developed for sustained anticoagulation in cardiovascular diseases.
Cancer Research: Hirudin and its derivatives are being investigated for their potential anti-tumor effects.
Mécanisme D'action
Target of Action
Exhirud, also known as heparin, is a well-known and commonly used anticoagulant with antithrombotic properties . It primarily targets multiple sites in the normal coagulation system . The primary targets of this compound are Factor Xa and thrombin . These are key proteins in the blood clotting process, and their inhibition prevents the formation of blood clots.
Mode of Action
This compound acts by binding to antithrombin III , a heparin cofactor, and this complex then inactivates Factor Xa and thrombin . This prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby inhibiting the clotting of blood and the formation of fibrin clots . This compound also prevents the formation of a stable fibrin clot by inhibiting the activation of the fibrin stabilizing factor .
Biochemical Pathways
This compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa and thrombin, this compound disrupts this cascade, preventing the conversion of fibrinogen to fibrin and the subsequent formation of a stable fibrin clot . This has downstream effects on the coagulation system, including prolonging clotting time .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug play a crucial role in its bioavailability . This can affect its distribution and elimination
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation . By inhibiting key proteins in the coagulation cascade, this compound prevents the formation of fibrin clots . This can have significant effects in conditions where clot formation is a risk, such as in patients with atrial fibrillation or those undergoing certain types of surgery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug While specific environmental factors influencing this compound’s action are not provided, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs
Analyse Biochimique
Biochemical Properties
Exhirud plays a vital role in biochemical reactions related to blood coagulation. It inhibits reactions that lead to the clotting of blood and the formation of fibrin clots. This compound interacts with several enzymes and proteins, including antithrombin III, Factor Xa, and thrombin. The interaction with antithrombin III, a heparin cofactor, allows this compound to inhibit thrombosis by inactivating Factor Xa and thrombin. This inhibition prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby preventing the formation of stable fibrin clots .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly those involved in coagulation. It influences cell function by inhibiting the activation of the fibrin stabilizing factor, which is crucial for the formation of stable fibrin clots. This inhibition prolongs several coagulation tests, including activated partial prothrombin time (aPTT), which is clinically significant. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its anticoagulant properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as antithrombin III, Factor Xa, and thrombin. This compound binds to antithrombin III, enhancing its ability to inactivate Factor Xa and thrombin. This binding interaction prevents the conversion of prothrombin to thrombin and fibrinogen to fibrin, thereby inhibiting the formation of fibrin clots. Additionally, this compound inhibits the activation of the fibrin stabilizing factor, further preventing the formation of stable fibrin clots .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its anticoagulant properties over extended periods, but its effectiveness may decrease due to degradation. Long-term effects observed in in vitro and in vivo studies include prolonged clotting times and reduced formation of stable fibrin clots .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombosis without significantly affecting bleeding time. At higher doses, this compound can cause prolonged clotting times and increased risk of bleeding. Threshold effects observed in animal studies indicate that there is a fine balance between effective anticoagulation and the risk of adverse effects such as bleeding .
Metabolic Pathways
This compound is involved in metabolic pathways related to blood coagulation. It interacts with enzymes such as antithrombin III and Factor Xa, which play crucial roles in the coagulation cascade. This compound’s interaction with these enzymes affects metabolic flux and metabolite levels, particularly those related to the formation and stabilization of fibrin clots .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is extensively bound by globulins and fibrinogens, which facilitate its distribution within the bloodstream. This compound’s localization and accumulation are influenced by its binding interactions, which ensure its availability at sites of coagulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the bloodstream, where it exerts its anticoagulant effects. This compound’s activity is directed towards the coagulation cascade, where it interacts with enzymes and proteins involved in blood clotting. Post-translational modifications and targeting signals ensure that this compound is localized to specific compartments within the bloodstream, allowing it to effectively inhibit thrombosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'hirudine peut être synthétisée à l'aide de la technologie de l'ADN recombinant. Le gène codant l'hirudine est inséré dans un organisme hôte, comme Escherichia coli, qui produit ensuite le peptide . Le processus comprend plusieurs étapes :
Clonage du gène : Le gène de l'hirudine est cloné dans un vecteur approprié.
Transformation : Le vecteur est introduit dans des cellules d'Escherichia coli.
Expression : Les bactéries sont cultivées dans des conditions qui induisent l'expression du gène de l'hirudine.
Méthodes de production industrielle : La production industrielle de l'hirudine implique une fermentation à grande échelle d'Escherichia coli génétiquement modifiés. Le processus est optimisé pour maximiser le rendement et la pureté, le produit final répondant aux normes réglementaires pour les produits biopharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'hirudine subit principalement des interactions avec la thrombine, inhibant son activité. Elle ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .
Réactifs et conditions courants : L'interaction principale de l'hirudine est avec la thrombine, où elle forme un complexe stable, inhibant efficacement la capacité de la thrombine à convertir le fibrinogène en fibrine .
Principaux produits formés : Le principal produit de l'interaction de l'hirudine avec la thrombine est un complexe thrombine-hirudine inactif, qui empêche la formation de caillots sanguins .
4. Applications de la recherche scientifique
L'hirudine a une large gamme d'applications dans la recherche scientifique et la médecine :
Thérapie anticoagulante : L'hirudine est utilisée comme anticoagulant chez les patients souffrant de thrombopénie induite par l'héparine et d'autres troubles de la coagulation.
Cicatrisation des plaies : L'hirudine favorise la cicatrisation des plaies en empêchant la formation de caillots et en améliorant le flux sanguin.
Maladie rénale chronique : L'hirudine a montré des effets protecteurs dans la maladie rénale chronique en inhibant l'inflammation et en empêchant l'apoptose des cellules rénales.
Systèmes d'administration de médicaments : Des particules chargées d'hirudine sont en cours de développement pour une anticoagulation soutenue dans les maladies cardiovasculaires.
Recherche sur le cancer : L'hirudine et ses dérivés sont en cours d'investigation pour leurs effets antitumoraux potentiels.
5. Mécanisme d'action
L'hirudine exerce son effet anticoagulant en se liant spécifiquement à la thrombine, inhibant ainsi son activité . La liaison implique à la fois les domaines amino-terminal et carboxyl-terminal de l'hirudine, qui interagissent avec différents sites sur la molécule de thrombine . Cette interaction empêche la thrombine de convertir le fibrinogène en fibrine, une étape cruciale dans la formation de caillots sanguins .
Comparaison Avec Des Composés Similaires
L'hirudine est unique parmi les inhibiteurs de la thrombine en raison de sa haute spécificité et de sa puissance . Des composés similaires comprennent :
Antithrombine : Un inhibiteur naturel de la thrombine qui nécessite de l'héparine pour une activité complète.
Bivalirudine : Un peptide synthétique qui inhibe également la thrombine mais a une demi-vie plus courte que l'hirudine.
Lepirudine : Une forme recombinante de l'hirudine utilisée en thérapie anticoagulante.
La particularité de l'hirudine réside dans sa capacité à se lier et à inhiber la thrombine sans avoir besoin de cofacteurs, ce qui en fait un anticoagulant très efficace .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPDUTSPKFMPDP-OUMQNGNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C287H440N80O113S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7044 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8001-27-2 | |
| Record name | Hirudin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirudin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)
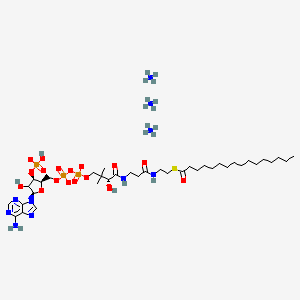

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

